N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C9H4BrF6NO and a molecular weight of 336.029 g/mol. It is known for its unique structure, which includes a bromine atom and multiple fluorine atoms, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Bromo-2-(trifluoromethyl)aniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-quality reagents and precise control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amines.
Scientific Research Applications
N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: A precursor in the synthesis of N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide.
2-Bromo-5-(trifluoromethyl)aniline: Another brominated and fluorinated aniline derivative.
3,5-Bis(trifluoromethyl)aniline: A compound with two trifluoromethyl groups.
Uniqueness
This compound is unique due to its specific combination of bromine and multiple fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF6NO/c10-4-1-2-6(5(3-4)8(11,12)13)17-7(18)9(14,15)16/h1-3H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTHWAXNRWPEPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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